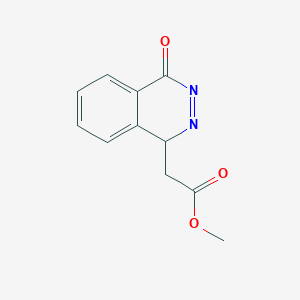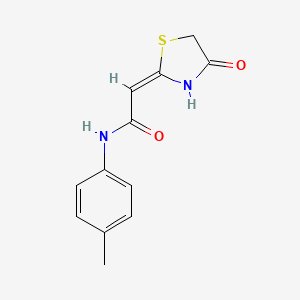
methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate is a chemical compound that belongs to the phthalazine family Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate typically involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The ester formed is then subjected to hydrazinolysis to yield the corresponding hydrazide, which can be further modified to produce various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
Methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of anti-cancer agents, particularly those targeting breast cancer through EGFR-mediated apoptosis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is employed in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit EGFR, leading to apoptosis in cancer cells . The binding disposition towards the target protein is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid: This compound shares a similar phthalazine core structure but differs in its functional groups.
Phthalazinedione-based derivatives: These compounds have been studied for their cytotoxic and anti-bacterial properties.
Uniqueness
Methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various biologically active molecules makes it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)6-9-7-4-2-3-5-8(7)11(15)13-12-9/h2-5,9H,6H2,1H3 |
Clé InChI |
UZBXUMYPHBUKTR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1C2=CC=CC=C2C(=O)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)


![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)

![methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12343776.png)


![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)

